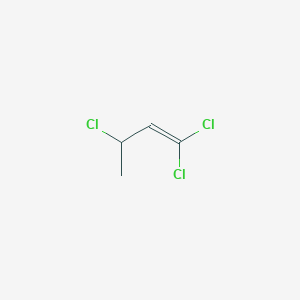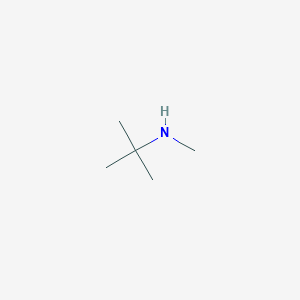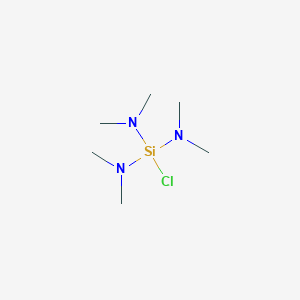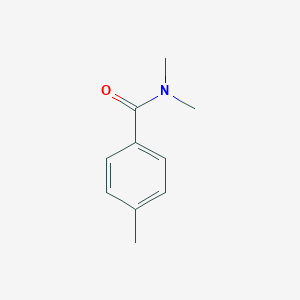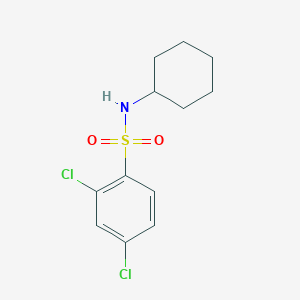
2,4-dichloro-N-cyclohexylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-cyclohexylbenzenesulfonamide (DCBS) is a synthetic compound that belongs to the family of sulfonamides. It is a white crystalline powder with a molecular weight of 347.80 g/mol. DCBS has been widely used in the pharmaceutical industry due to its potent antibacterial and antifungal properties.
Mechanism Of Action
The mechanism of action of 2,4-dichloro-N-cyclohexylbenzenesulfonamide is not fully understood. However, it is believed to inhibit the biosynthesis of folic acid, which is essential for the growth and replication of microorganisms. 2,4-dichloro-N-cyclohexylbenzenesulfonamide acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid.
Biochemical And Physiological Effects
2,4-dichloro-N-cyclohexylbenzenesulfonamide has been shown to have a low toxicity profile in animal studies. It is rapidly absorbed and eliminated from the body, with a half-life of approximately 3 hours. 2,4-dichloro-N-cyclohexylbenzenesulfonamide has been reported to have a mild irritant effect on the skin and eyes. It has also been shown to have a slight effect on liver enzymes in animal studies.
Advantages And Limitations For Lab Experiments
2,4-dichloro-N-cyclohexylbenzenesulfonamide is a potent antibacterial and antifungal agent that can be used in a variety of laboratory experiments. It has a high solubility in water and other polar solvents, making it easy to dissolve in various media. However, 2,4-dichloro-N-cyclohexylbenzenesulfonamide has a limited spectrum of activity and may not be effective against all microorganisms. Additionally, the use of 2,4-dichloro-N-cyclohexylbenzenesulfonamide may lead to the development of resistance in microorganisms.
Future Directions
There are several future directions for the research of 2,4-dichloro-N-cyclohexylbenzenesulfonamide. One area of interest is the development of new derivatives with enhanced antibacterial and antifungal activities. Another area of interest is the investigation of the mechanism of action of 2,4-dichloro-N-cyclohexylbenzenesulfonamide at the molecular level. Furthermore, the potential use of 2,4-dichloro-N-cyclohexylbenzenesulfonamide as a therapeutic agent for various diseases, such as cancer and inflammation, should be explored.
Conclusion:
In conclusion, 2,4-dichloro-N-cyclohexylbenzenesulfonamide is a synthetic compound with potent antibacterial and antifungal properties. It has been extensively studied for its biological activities and has shown promising results in laboratory experiments. 2,4-dichloro-N-cyclohexylbenzenesulfonamide is a valuable tool for researchers in the pharmaceutical industry and has several potential future applications. However, further research is needed to fully understand the mechanism of action and potential therapeutic uses of 2,4-dichloro-N-cyclohexylbenzenesulfonamide.
Synthesis Methods
2,4-dichloro-N-cyclohexylbenzenesulfonamide can be synthesized by reacting 2,4-dichlorobenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction yields 2,4-dichloro-N-cyclohexylbenzenesulfonamide as a white crystalline solid with a high yield. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Scientific Research Applications
2,4-dichloro-N-cyclohexylbenzenesulfonamide has been extensively studied for its biological activities. It has been reported to exhibit potent antibacterial and antifungal activities against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. 2,4-dichloro-N-cyclohexylbenzenesulfonamide has also been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
properties
CAS RN |
873578-23-5 |
|---|---|
Product Name |
2,4-dichloro-N-cyclohexylbenzenesulfonamide |
Molecular Formula |
C12H15Cl2NO2S |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2,4-dichloro-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-9-6-7-12(11(14)8-9)18(16,17)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 |
InChI Key |
RCFPDFNJCVRGPX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



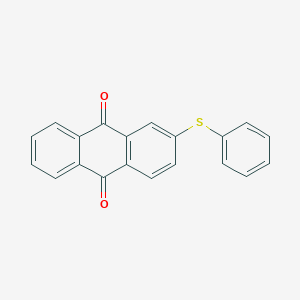
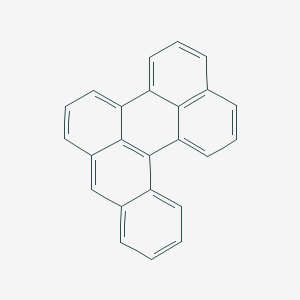
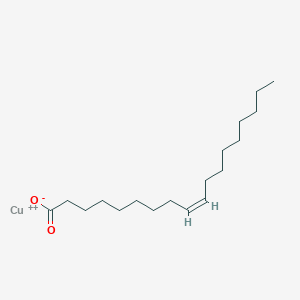
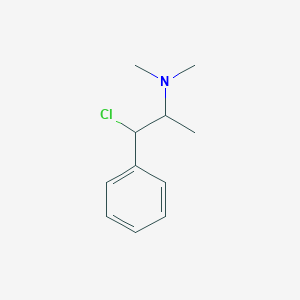
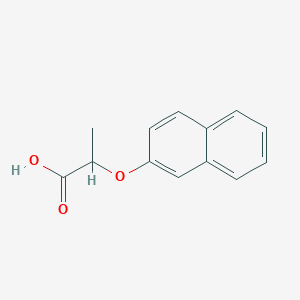
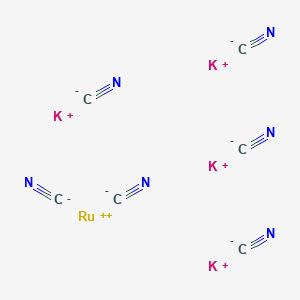
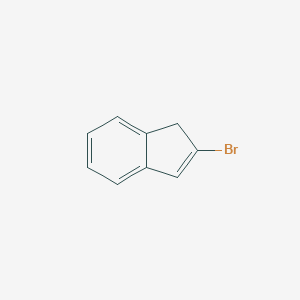
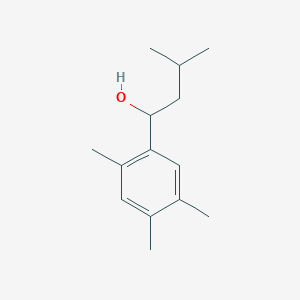
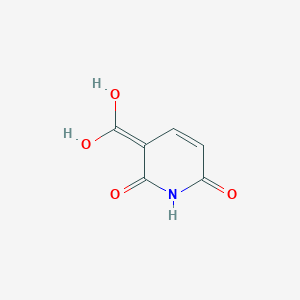
![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)
